(2-(Pyrazin-2-yl)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazine ring, a thiazole ring, a phenyl ring, and a piperazine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired configuration and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains several cyclic structures (pyrazine, thiazole, piperazine, and phenyl rings), which are likely to contribute to its stability and possibly its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrazine and thiazole rings might participate in electrophilic substitution reactions, while the piperazine ring might undergo reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of nitrogen in the pyrazine, thiazole, and piperazine rings might increase its polarity and potentially its solubility in water .Scientific Research Applications
Anticoronavirus and Antitumoral Activity : A study by Jilloju et al. (2021) synthesized derivatives similar to the requested compound and tested them for antiviral and antitumoral activity. They found that subtle structural variations can tune biological properties towards either antiviral or antitumoral activity. Specifically, the inhibition of tubulin polymerization was noted as a mechanism for antitumoral activity. Read more.
Antibacterial and Antifungal Agents : Sanjeeva et al. (2022) synthesized and characterized novel derivatives, which exhibited good antibacterial and antifungal activity against various microorganisms. Read more.
X-ray Structure Characterisation : Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives containing piperazine moiety and confirmed their structure through X-ray crystal analysis. Read more.
Synthesis and Antibacterial Screening : Landage et al. (2019) created a series of compounds and tested their antibacterial activities. The synthesized compounds were characterized by spectral and analytical data. Read more.
Anticancer Activity : Inceler et al. (2013) investigated the anticancer activity of thiophene containing 1,3-diarylpyrazole derivatives. The compounds showed notable growth inhibitory effects on various human cancer cell lines. Read more.
Antiviral Activity : Attaby et al. (2006) synthesized heterocyclic compounds and evaluated their cytotoxicity and anti-HSV1 and anti-HAV-MBB activity, offering insights into potential antiviral applications. Read more.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It’s worth noting that compounds with similar structures, such as thiazoles and piperazine derivatives, have been found to exhibit a wide range of biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-pyrazin-2-yl-1,3-thiazol-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5OS/c20-19(21,22)13-2-1-3-14(10-13)26-6-8-27(9-7-26)18(28)16-12-29-17(25-16)15-11-23-4-5-24-15/h1-5,10-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULQHCPCBUPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.